![molecular formula C18H14BrN3OS B5507328 6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide](/img/structure/B5507328.png)
6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including bromination, cyclopropanation, and the formation of quinoline derivatives. For example, the synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an intermediate for pitavastatin calcium, showcases the use of bromination and cyclopropanation steps (Ei et al., 2014). Such methodologies could be relevant for synthesizing the target compound by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray crystallography, provides detailed insights into the spatial arrangement of atoms within a compound. The crystal structure analysis of similar quinoline derivatives reveals their conformation, bond lengths, and angles, which are crucial for understanding their reactivity and properties (Da, 2002). Such analyses are fundamental in predicting the behavior of "6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide" in various chemical environments.
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives often involves electrophilic substitution reactions, cycloadditions, and interactions with nucleophiles. For instance, the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine to generate benzenamines and indeno[1,2-c]quinolines demonstrates the versatility of such frameworks in synthetic chemistry (Li et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on similar compounds, like the X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, shed light on how structural features affect these properties (Kant et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining a compound's applications. The reactivity of quinoline derivatives with electrophilic reagents, for example, underscores the influence of substituents on the compound's behavior in chemical reactions (Tolkunov et al., 1995).
Scientific Research Applications
Synthesis and Isomerism
Quinoline derivatives, including those with bromo and cyclopropyl groups, are synthesized through various methods such as cyclocondensation, which leads to the formation of tetracyclic quinoid systems. These synthesis processes can yield multiple isomers, demonstrating the compound's complex isomerism. Such studies highlight the intricate nature of quinoline derivatives' synthesis and their structural diversity (Karkhut et al., 2021).
Biological Activities
Quinoline derivatives are known for their significant antibacterial and antifungal activities. Their structure allows for the synthesis of compounds that can be effective against various pathogenic bacterial and fungal strains. This points to the potential use of 6-bromo-2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Antimicrobial Activity Evaluation
Further studies on quinoline derivatives containing azole nuclei have shown good to moderate activity against a variety of microorganisms, indicating their potential as antimicrobial agents. This suggests that structurally similar compounds could also possess antimicrobial properties, which could be explored for therapeutic applications (Özyanik et al., 2012).
Molecular Modeling and Anticancer Activity
Molecular modeling studies have been conducted on quinoxaline derivatives, a class closely related to quinolines, to develop potent anti-cancer agents. These studies involve the synthesis of substituted derivatives and their evaluation as inhibitors of cancer-related enzymes, suggesting a pathway for investigating the anticancer potential of similar quinoline compounds (Abbas et al., 2015).
Antitubercular Activity
Quinoline derivatives have also been studied for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results. This highlights the potential application of quinoline compounds in the treatment of tuberculosis and other infectious diseases (Upadhayaya et al., 2009).
properties
IUPAC Name |
6-bromo-2-cyclopropyl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-13-3-4-16-14(7-13)15(8-17(21-16)12-1-2-12)18(23)22-20-9-11-5-6-24-10-11/h3-10,12H,1-2H2,(H,22,23)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSZATUIVDWCZ-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN=CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N/N=C/C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-cyclopropyl-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide |
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